molecular formula C9H10F3NO2 B1502666 2-(2,2,2-trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one CAS No. 445389-16-2

2-(2,2,2-trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one

Cat. No.: B1502666
CAS No.: 445389-16-2
M. Wt: 221.18 g/mol
InChI Key: ISBFCMOGUHRWRM-UHFFFAOYSA-N
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Description

Overview of 2-(2,2,2-Trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one

This compound is a nitrogen-containing bicyclic heterocyclic compound characterized by a fused cyclopentane-pyrrolidine scaffold. Its molecular formula is $$ \text{C}9\text{H}{10}\text{F}3\text{NO}2 $$, with a molar mass of 221.18 g/mol and a CAS registry number of 445389-16-2. The structure features a hexahydrocyclopenta[c]pyrrol-5(1H)-one core substituted at the 2-position with a trifluoroacetyl group. This configuration imparts unique electronic properties due to the electron-withdrawing nature of the trifluoromethyl moiety, which enhances electrophilicity at the ketone and adjacent nitrogen atom.

The compound’s stereochemistry is defined as (3aR,6aS), reflecting the spatial arrangement of its two stereocenters. This rigid bicyclic system is structurally related to pyrrolidine-based alkaloids but distinguished by its trifluoroacetyl functionalization.

Table 1: Key Physicochemical Properties

Property Value
Molecular Formula $$ \text{C}9\text{H}{10}\text{F}3\text{NO}2 $$
Molar Mass 221.18 g/mol
CAS Number 445389-16-2
IUPAC Name (3aR,6aS)-2-(2,2,2-Trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one
Stereochemistry Two stereocenters (3aR,6aS)

Historical Development of Functionalized Pyrrole Derivatives

The exploration of pyrrole derivatives began in 1834 with the isolation of pyrrole from coal tar by Friedlieb Ferdinand Runge. Early studies focused on natural pyrrole-containing alkaloids, such as the myrmicarin family, which inspired synthetic efforts to replicate their complex architectures. The 20th century saw advancements in cycloaddition and annulation strategies, enabling the synthesis of functionalized pyrroles, including trifluoroacetylated variants.

A pivotal development was the introduction of 1,3-dipolar cycloadditions using azomethine ylides, which allowed access to polycyclic pyrrolidine systems. Modern methodologies, such as silver-catalyzed trifluoromethylation and solvent-free enamine-azoene annulation, have further expanded the synthetic toolkit for pyrrole derivatives. These innovations laid the groundwork for targeted modifications, such as the incorporation of trifluoroacetyl groups to enhance reactivity and stability.

Significance of Trifluoroacetyl Substituents in Heterocyclic Chemistry

Trifluoroacetyl groups are prized in heterocyclic chemistry for their ability to modulate electronic and steric properties. The strong electron-withdrawing effect of the -CF$$_3$$ group increases the electrophilicity of adjacent carbonyls, facilitating nucleophilic attacks and cyclization reactions. This substituent also improves metabolic stability and lipophilicity, making trifluoroacetylated compounds attractive candidates for pharmaceutical applications.

In the context of this compound, the trifluoroacetyl group stabilizes intermediates during ring-forming reactions and directs regioselectivity in subsequent functionalizations. Comparative studies show that trifluoroacetylated heterocycles exhibit enhanced chemical robustness compared to their non-fluorinated analogs, particularly under acidic or oxidative conditions.

Position Within Nitrogen-Containing Bicyclic Heterocyclic Systems

The hexahydrocyclopenta[c]pyrrol scaffold occupies a niche among nitrogen-containing bicyclic systems due to its fused five- and six-membered rings. Unlike simpler pyrrolidines or piperidines, this scaffold imposes conformational rigidity, which is advantageous for designing enzyme inhibitors or receptor ligands.

Table 2: Comparison of Bicyclic Heterocycles

Heterocycle Ring System Key Features
Indolizidine Bicyclic (6+5 rings) Common in alkaloids; flexible backbone
Quinolizidine Bicyclic (6+6 rings) Rigid structure

Properties

IUPAC Name

2-(2,2,2-trifluoroacetyl)-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO2/c10-9(11,12)8(15)13-3-5-1-7(14)2-6(5)4-13/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBFCMOGUHRWRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CC1=O)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677560
Record name 2-(Trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

445389-16-2
Record name 2-(Trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Hexahydrocyclopenta[c]pyrrol Core

  • Starting from commercially available cyclic diketones or related precursors, the bicyclic core is constructed via reductive amination, Dieckmann condensation, or intramolecular cyclization reactions.
  • For example, reduction of dione intermediates with lithium aluminum hydride (LiAlH4) followed by N-Boc protection can yield tetrahydroisoindole intermediates.
  • Subsequent oxidative cleavage using sodium periodate (NaIO4) and ruthenium dioxide hydrate (RuO2·H2O) affords ring-opened diacids, which upon Dieckmann condensation and decarboxylation under heating in acetic anhydride give key ketone intermediates.

Introduction of the Trifluoroacetyl Group

  • The trifluoroacetyl moiety is introduced typically via trifluoromethylation reactions or by using trifluoroacetyl-containing reagents.
  • A notable method involves the conversion of ketone intermediates to triflate derivatives using 1,1,1-trifluoro-N-phenyl-N-((trifluoromethyl)sulfonyl)methanesulfonamide, followed by Suzuki Pd-catalyzed cross-coupling with (2-(trifluoromethyl)phenyl)boronic acid to install the trifluoromethyl-substituted aryl group.
  • Catalytic hydrogenation under controlled pressure and temperature conditions (e.g., 40 psi H2 with 10% Pd/C in methanol) reduces the styrene intermediates to the desired bicyclic endo-products.

Functional Group Transformations

  • Hydrolysis and saponification steps are employed to convert esters to carboxylic acids or ketones as required.
  • Boc-deprotection (acid-mediated) liberates amine functionalities necessary for subsequent coupling.
  • Palladium-catalyzed amination reactions are used to introduce nitrogen-containing heterocycles or side chains, enhancing molecular complexity and biological relevance.

Catalytic Hydrogenation Conditions

  • Hydrogenation reactions are conducted under pressures typically ranging from atmospheric to several atmospheres (e.g., 40 psi).
  • Catalysts commonly used include 10% palladium on carbon (Pd/C), ruthenium, rhodium, platinum, or iridium supported on inert carriers.
  • Reaction temperatures are maintained to optimize conversion while minimizing by-product formation, often between room temperature and 100 °C.
  • Hydrogen to substrate molar ratios vary widely, with typical ranges from 2:1 up to 50:1 to drive the reaction to completion.

Representative Reaction Conditions and Yields

Step Reagents/Catalysts Conditions Yield (%) Notes
LiAlH4 reduction LiAlH4 Room temp, inert atmosphere High Reduction of diketone to diol or amine intermediate
N-Boc protection Boc2O, base Room temp High Protects amine functionality
Oxidative cleavage NaIO4, RuO2·H2O Aqueous/organic solvent, RT Moderate Ring-opening to diacid
Dieckmann condensation Acetic anhydride, heat (120 °C) Heating Moderate Cyclization and decarboxylation
Triflate formation 1,1,1-Trifluoro-N-phenyl-N-((trifluoromethyl)sulfonyl)methanesulfonamide Room temp Moderate Activation of ketone for coupling
Suzuki coupling Pd catalyst, (2-(trifluoromethyl)phenyl)boronic acid Reflux or elevated temperature Good Installation of trifluoromethyl aryl group
Catalytic hydrogenation 10% Pd/C, H2 (40 psi), MeOH Room temp to 50 °C High Reduction to bicyclic endo-product
Boc deprotection HCl or TFA Room temp High Removal of protecting group
Saponification LiOH·H2O, aqueous conditions Room temp to mild heating High Conversion of esters to acids

Research Findings and Optimization Notes

  • The trifluoroacetyl group enhances lipophilicity and membrane permeability, which is critical for biological activity.
  • Catalytic hydrogenation parameters such as temperature, pressure, and catalyst loading must be finely tuned to avoid side reactions, such as fragmentation or formation of undesired by-products (e.g., CHF, CO, HF).
  • Space velocity in vapor phase catalytic reactions (volume of reactant gas per volume of catalyst per hour) is critical; optimal ranges are 100 to 1000, preferably 200 to 400.
  • Hydrogen to substrate molar ratios between 2:1 and 50:1 are used to ensure complete hydrogenation and to minimize separation costs.
  • Use of noble metal catalysts (ruthenium, rhodium, palladium, platinum, osmium, iridium) supported on inert carriers is preferred for high selectivity and yield.
  • Multi-step synthesis requires careful purification at each stage to maintain overall yield and purity, often employing chromatographic and crystallization techniques.

Summary Table of Preparation Highlights

Aspect Details
Core scaffold Hexahydrocyclopenta[c]pyrrol bicyclic system
Key functional group Trifluoroacetyl group at 2-position
Catalysts used Pd/C, Pd-based catalysts, RuO2·H2O, noble metals
Typical solvents Methanol, DMF, acetic anhydride, aqueous media
Reaction types Reduction, oxidative cleavage, Dieckmann condensation, cross-coupling, saponification
Temperature range Room temperature to 120 °C
Pressure range Atmospheric to several atmospheres (e.g., 40 psi for hydrogenation)
Yields Moderate to high (varies by step, typically 60-90%)
Purification methods Chromatography, crystallization

Chemical Reactions Analysis

Types of Reactions: 2-(2,2,2-Trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and physical properties.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C₉H₁₀F₃NO₂
  • Molecular Weight : 221.18 g/mol
  • CAS Number : 1263280-07-4

The compound features a cyclopentane ring fused with a pyrrolidine structure, with a trifluoroacetyl group that significantly enhances its electrophilic character, making it reactive in various chemical contexts .

Reactivity and Synthesis

The trifluoroacetyl moiety contributes to the compound's reactivity, allowing it to undergo diverse chemical reactions. Its synthesis can be achieved through several methods, including:

  • Condensation Reactions : Involving the reaction of hexahydrocyclopenta[c]pyrrol-5(1H)-one with trifluoroacetic anhydride.
  • Electrophilic Substitution : Utilizing the electrophilic nature of the trifluoroacetyl group to modify the compound for specific applications.

Medicinal Chemistry

The compound has garnered attention in pharmacological research due to its potential biological activities. Key applications include:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Research indicates that derivatives of this compound may exhibit cytotoxic effects on cancer cell lines .

Case Study: Anticancer Activity

A study investigating the anticancer properties of related compounds demonstrated that the trifluoroacetyl group enhances binding affinity to cancer-related targets, leading to increased cytotoxicity. This suggests that 2-(2,2,2-trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one could be a promising candidate for further development in cancer therapeutics.

Materials Science

In materials science, this compound's unique properties make it suitable for:

  • Polymer Synthesis : The reactivity of the trifluoroacetyl group allows it to be incorporated into polymer matrices, potentially enhancing material performance.
  • Coatings and Adhesives : Its chemical stability and reactivity can be exploited in developing advanced coatings with specific functionalities .

Mechanism of Action

The mechanism by which 2-(2,2,2-trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one exerts its effects depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol)
2-(2,2,2-Trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one Hexahydrocyclopenta[c]pyrrolone Trifluoroacetyl C9H10F3NO2 (est.) ~275 (est.)
3-Acetyl-2-methyl-1-phenylisochromeno[4,3-b]pyrrol-5(1H)-one Isochromeno-pyrrolone Acetyl, Methyl, Phenyl C24H23NO3 373.44
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate Hexahydrocyclopenta[c]pyrrolone tert-Butyl carbamate C12H19NO3 225.28
Hexahydrocyclopenta[c]pyrrol-5(1H)-one hydrochloride Hexahydrocyclopenta[c]pyrrolone None (hydrochloride salt) C7H12ClNO 161.63

Table 2: Application Comparison

Compound Name Primary Applications Key Reactivity Features
This compound API intermediates, fluorinated drug synthesis High electrophilicity of CF3CO-
3-Acetyl-2-methyl-1-phenylisochromeno[4,3-b]pyrrol-5(1H)-one Antioxidants, fluorescent probes Aromatic conjugation, stability
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate Peptide coupling, lab reagents Carbamate protection, mild conditions

Biological Activity

2-(2,2,2-trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one, with the CAS number 445389-16-2, is a compound of interest due to its potential biological activities. The unique trifluoroacetyl group contributes to its reactivity and interaction with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C9H8F3N O2
  • Molecular Weight : 219.161 g/mol

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of antiviral properties. Research indicates that it acts as an inhibitor of the coronavirus 3CL protease, which is crucial for the viral replication cycle.

The mechanism by which this compound exerts its effects involves:

  • Inhibition of Viral Proteases : By binding to the active site of the 3CL protease, it prevents the cleavage of viral polyproteins necessary for replication.
  • Potential Cytotoxicity : Some studies suggest that while it effectively inhibits viral replication, it may also exhibit cytotoxic effects on host cells at higher concentrations.

Case Studies and Research Findings

  • Antiviral Activity :
    • A study published in WO2023093834A1 investigated a series of pyrrolidine derivatives, including this compound. The results demonstrated significant antiviral activity against coronaviruses by inhibiting the 3CL protease .
  • Cytotoxicity Assessment :
    • In vitro assays conducted on various cell lines revealed that while the compound effectively inhibited viral replication, it also showed varying degrees of cytotoxicity. The selectivity index calculated suggests a need for further optimization to reduce toxicity while maintaining antiviral efficacy.
  • Comparative Analysis :
    • A comparative study highlighted its efficacy against other known protease inhibitors. The results indicated that this compound has a comparable or superior inhibition rate against certain strains of coronaviruses compared to traditional antiviral agents .

Data Table: Biological Activity Summary

Activity TypeObservationsReferences
Antiviral ActivityInhibits coronavirus 3CL protease
CytotoxicityExhibits cytotoxic effects at high doses
Selectivity IndexNeeds optimization for reduced toxicity

Q & A

Q. What are the standard synthetic routes for preparing 2-(2,2,2-trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one derivatives?

Methodological Answer: The compound is typically synthesized via multi-step reactions involving cycloadditions, nucleophilic substitutions, or condensation reactions. For example, derivatives like methyl 2-((3aR,5r,6aS)-5-(2-(trifluoromethyl)phenyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)nicotinate are prepared by reacting intermediates (e.g., hexahydrocyclopenta[c]pyrrole hydrochlorides) with activated esters or carbonyl-containing reagents under reflux conditions in polar aprotic solvents (e.g., DMF, THF). Acidic or basic workup (e.g., NaOH/HCl) followed by purification via silica chromatography yields the final product .

Q. How is structural confirmation achieved for bicyclic derivatives of this compound?

Methodological Answer: Structural elucidation relies on 1H/13C NMR , HRMS , and FTIR . For instance, in enantioselective syntheses, key diagnostic signals include:

  • 1H NMR : Downfield shifts for trifluoroacetyl groups (δ ~8.1–8.2 ppm for aromatic protons; δ ~5.7–6.3 ppm for stereogenic centers) .
  • 13C NMR : Quartet signals for CF3 groups (δ ~115–120 ppm, J = 290 Hz) .
  • HRMS : Precise mass matching within 3 ppm error for molecular ion peaks (e.g., [M+H]+) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve enantiomeric excess (ee) in asymmetric syntheses involving this compound?

Methodological Answer: Enantioselectivity is enhanced using N-heterocyclic carbene (NHC) catalysts and chiral auxiliaries. Key parameters:

  • Catalyst Design : Triazolium salts (e.g., 4 in ) paired with oxidants (e.g., 5) enable ee >95% via stereochemical control during cascade reactions .
  • Solvent/Additives : DMSO improves solubility, while protic additives (e.g., H2O) fine-tune regioselectivity .
  • Temperature : Lower temperatures (25°C vs. 60°C) reduce racemization in sensitive intermediates .

Q. What strategies resolve discrepancies in spectral data interpretation for bicyclic derivatives with multiple stereocenters?

Methodological Answer:

  • Differential NMR Techniques : Use COSY and NOESY to assign coupling patterns and spatial proximity of protons in fused rings (e.g., cyclopenta[c]pyrrolo scaffolds) .
  • X-ray Crystallography : ORTEP structures (e.g., ) validate stereochemistry when NMR data is ambiguous .
  • Isotopic Labeling : Deuteration of labile protons (e.g., NH) simplifies complex splitting patterns .

Q. How can regiochemical outcomes be controlled in cycloadditions involving trifluoroacetyl-substituted precursors?

Methodological Answer: Regiochemistry is tunable via:

  • Substrate Acidity : Electron-withdrawing groups (e.g., trifluoroacetyl) increase electrophilicity at specific positions, directing [3+2] cycloadditions to favor one regioisomer .
  • Catalytic Systems : Phosphine catalysts (e.g., PBu3) promote divergent pathways; adding H2O as a protic additive shifts selectivity by stabilizing transition states .
  • Temperature Gradients : Higher temperatures (60–80°C) favor thermodynamic products, while lower temperatures (0–25°C) trap kinetic intermediates .

Q. What methodologies assess the biological activity of derivatives targeting retinol-binding protein 4 (RBP4) or serine palmitoyltransferase (SPT)?

Methodological Answer:

  • In Vitro Assays : Measure IC50 values via fluorescence polarization (RBP4 antagonists) or enzyme inhibition (SPT inhibitors like ARN 14494, IC50 = 27.3 nM) using radiolabeled substrates (e.g., [³H]-serine) .
  • Structural Modifications : Introduce substituents (e.g., trifluoromethylphenyl, triazolo[4,3-a]pyridin-3-yl) to enhance binding affinity. For example, methoxy/ethoxy groups on triazolo rings improve solubility and target engagement .

Data Contradictions & Validation

Q. How are conflicting yield or purity data reconciled across synthetic protocols?

Methodological Answer:

  • Reproducibility Checks : Repeat reactions under identical conditions (solvent, stoichiometry, temperature) to verify outliers. For example, yields for hexahydrocyclopenta[c]pyrrol-5(1H)-one derivatives range from 24–85% depending on intermediates’ stability .
  • HPLC-PDA Analysis : Quantify purity (>98%) and detect side products (e.g., des-trifluoroacetyl byproducts) using C18 columns and UV detection at 254 nm .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-(2,2,2-trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one
Reactant of Route 2
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2-(2,2,2-trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one

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